molecular formula C9H11NO3S B1298404 N-(4-acetylphenyl)methanesulfonamide CAS No. 5317-89-5

N-(4-acetylphenyl)methanesulfonamide

Cat. No. B1298404
CAS RN: 5317-89-5
M. Wt: 213.26 g/mol
InChI Key: BQBFGIIQPXLTKM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are characterized by the presence of a sulfonamide group attached to a methane moiety. These compounds are of interest due to their potential biological activities and their use in various chemical reactions as intermediates or reagents.

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)methanesulfonamide and related compounds typically involves the acylation of methanesulfonamides. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, demonstrating the feasibility of acylating methanesulfonamide derivatives to obtain various N-acylated products . Similarly, the formation of N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines through oxidation and subsequent treatment with acetic acid indicates the versatility of such compounds in synthesis .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)methanesulfonamide is not directly discussed in the provided papers. However, related compounds such as N-(2,4-dichlorophenyl)methanesulfonamide and N-(3,4-dimethylphenyl)methanesulfonamide have been analyzed, revealing that the conformation of the N-H bond can vary depending on the substituents on the phenyl ring. These conformations can be syn or anti to other substituents, which may affect the molecule's biological activity and intermolecular interactions .

Chemical Reactions Analysis

Methanesulfonamides are involved in various chemical reactions. For example, methanesulfonic acid has been used as a reagent in the reductive ring-opening of O-benzylidene acetals, indicating the potential of methanesulfonamide derivatives in facilitating or undergoing chemical transformations . The reactivity of these compounds can be influenced by their structure, as seen in the development of chemoselective N-acylation reagents based on the N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)methanesulfonamide are not explicitly detailed in the provided papers. However, the properties of similar methanesulfonamide compounds can be inferred. For instance, the crystal structure of a complex involving a methanesulfonamide derivative showed that the N-H protons are capable of forming hydrogen bonds with sulfonyl oxygens, which is indicative of the compound's ability to participate in hydrogen bonding and its potential solubility characteristics . Additionally, the packing of molecules into chains or dimers through hydrogen bonding, as observed in various methanesulfonanilides, suggests that these compounds may have solid-state properties conducive to forming stable crystalline structures .

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(4-acetylphenyl)methanesulfonamide and related compounds have been studied for their potential as chemoselective N-acylation reagents. Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation. This research highlights the compound's potential in selective organic synthesis processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Crystal Structure Analysis

Studies on various methanesulfonamide derivatives, including N-(3,4-Dichlorophenyl)methanesulfonamide, have contributed to the understanding of their crystal structures and bond parameters. Gowda, Foro, and Fuess (2007) explored the conformation of the N—H bond and other geometric parameters, providing insights into the molecular architecture of these compounds (Gowda, Foro, & Fuess, 2007).

Synthesis of Sulfur-containing Derivatives

Research by Foye, Anderson, and Sane (1971) involved the preparation of N-methanesulfonyl derivatives of β-phenethylamine, which included compounds similar to N-(4-acetylphenyl)methanesulfonamide. These derivatives have shown potential in pharmacological applications, such as lowering blood pressure in hypertensive rats (Foye, Anderson, & Sane, 1971).

Palladium-catalyzed Synthesis Processes

Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic impurities. This method could be applicable to the synthesis of compounds like N-(4-acetylphenyl)methanesulfonamide and is significant for its potential in safer chemical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Safety And Hazards

N-(4-acetylphenyl)methanesulfonamide is classified as an irritant . The safety information provided includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(4-acetylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFGIIQPXLTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350607
Record name N-(4-acetylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)methanesulfonamide

CAS RN

5317-89-5
Record name N-(4-acetylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetylmethanesulfonanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ex-100A: A solution of 4-aminoacetophenone (5.0 g, 37.0 mmol) and pyridine (3.0 mL) in anhydrous dichloromethane (300 mL) was treated with mesyl chloride (2.86 mL, 37.0 mmol). The reaction was stirred for 84 hours at room temperature under nitrogen, and then quenched with saturated NH4Cl solution (100 mL). The organic phase was collected, washed with water (100 mL) and brine, dried over sodium sulfate, and concentrated over silica. The material was purified by silica gel chromatography (50% ethyl acetate/hexanes) to give 4.72 g (60%) of N-(4-acetyl-phenyl)-methanesulfonamide as a yellowish oil. 1H-NMR (DMSO-d6) δ 10.28 (s, 1H), 7.90 (d, 1H), 7.24 (d, 1H), 3.06 (s, 3H), 2.48 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled solution of 4′-aminoacetophenon (10 mmol) in pyridine (10 mL) at 0° C. was treated with methanesulfonyl chloride (15 mmol) and stirred at room temperature for 2 h. The reaction mixture was diluted with H2O and extracted with EtOAc several times. The combined organic layers were washed with H2O and brine, dried over MgSO4, filtered, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes to afford 4′-(Methylsulfonylamino)acetophenone (13-5, LJO-298).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M El-Hussieny, NF El-Sayed, MA Fouad, EF Ewies - Bioorganic Chemistry, 2021 - Elsevier
Abstract Series of novel sulfonamide-based 3-indolinones 3a-m and 4a-f were designed, synthesized and then their cytotoxic activity was evaluated against a panel of sixty cancer cell …
Number of citations: 5 www.sciencedirect.com
SP Bahekar, SV Hande, NR Agrawal… - European journal of …, 2016 - Elsevier
Keeping in mind the immense biological potential of chalcones and sulfonamide scaffolds, a library of sulfonamide chalcones has been synthesized and evaluated for in vitro antifilarial …
Number of citations: 59 www.sciencedirect.com
K Meena, I Ravi - Asian Journal of Chemistry, 2012
Number of citations: 0
S Hayashi, N Ueno, A Murase… - Journal of enzyme …, 2014 - Taylor & Francis
Because of the pivotal role of cyclooxygenase (COX) in the inflammatory processes, non-steroidal anti-inflammatory drugs (NSAIDs) that suppress COX activities have been used …
Number of citations: 10 www.tandfonline.com
R Li, X Ning, S Zhou, Z Lin, X Wu, H Chen, X Bai… - European journal of …, 2018 - Elsevier
Pyruvate kinase M2 isoform (PKM2) is a crucial protein responsible for aerobic glycolysis of cancer cells. Activation of PKM2 may alter aberrant metabolism in cancer cells. In this study, …
Number of citations: 15 www.sciencedirect.com
NR Agrawal, SP Bahekar, AR Agrawal, PB Sarode… - Arkivoc, 2016 - arkat-usa.org
A simple, convenient and efficient synthesis of novel sulfonamide cyclohexenones from differently substituted sulfonamide chalcones has been developed. Syntheses of …
Number of citations: 8 www.arkat-usa.org
M Pal, VR Batchu, S Khanna, KR Yeleswarapu - Tetrahedron, 2002 - Elsevier
We describe a detailed study on the novel synthesis of 6,7-disubstituted pyrrolo[1,2-b]pyridazines through AlCl 3 induced C–C bond formation reactions. A wide variety of 6-aryl …
Number of citations: 36 www.sciencedirect.com
AM Omar, O Abdulmalik, MS Ghatge, YA Muhammad… - Biomolecules, 2020 - mdpi.com
Aromatic aldehydes that bind to sickle hemoglobin (HbS) to increase the protein oxygen affinity and/or directly inhibit HbS polymer formation to prevent the pathological hypoxia-…
Number of citations: 7 www.mdpi.com
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com

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